molecular formula C19H18FN5OS B4497433 [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone

[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone

Cat. No.: B4497433
M. Wt: 383.4 g/mol
InChI Key: FVSIGGGXAQVTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone features a thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 4. The thiazole is linked via a methanone bridge to a piperazine ring bearing a 2-pyrimidinyl substituent. This structure combines aromatic, heterocyclic, and piperazine moieties, which are common in bioactive molecules targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5OS/c1-13-16(27-17(23-13)14-3-5-15(20)6-4-14)18(26)24-9-11-25(12-10-24)19-21-7-2-8-22-19/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSIGGGXAQVTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The piperazine moiety is then attached, and finally, the pyrimidine ring is incorporated. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters, including temperature, pressure, and reaction time. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Methanones with Varying Aryl/Thiazole Substituents

a. [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone ()
  • Structural Differences : The pyridyl group replaces the pyrimidinyl group on the piperazine ring, and the thiazole bears a 2-chlorophenyl substituent instead of 4-fluorophenyl.
  • Implications : Chlorine’s higher electronegativity may alter binding affinity compared to fluorine, while pyridyl vs. pyrimidinyl could influence solubility and hydrogen-bonding interactions .
b. {2-[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone ()
  • Structural Differences : A triazole ring replaces the pyrimidinyl group, and the piperazine is substituted with 4-fluorophenyl.
  • Implications : The triazole’s planar structure may enhance π-π stacking, but the absence of pyrimidinyl could reduce interaction with pyrimidine-binding receptors .
c. Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone ()
  • Structural Differences : A thiophene ring replaces the thiazole, and the piperazine is substituted with 4-(trifluoromethyl)phenyl.

Thiazole-Containing Compounds with Varied Linkers

a. 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b, )
  • Structural Differences: An acetamide linker replaces the methanone bridge, and a benzodiazolyl-triazole group is present.
  • The benzodiazolyl group could introduce additional hydrogen-bonding sites .
b. N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide ()
  • Structural Differences: An ethanediamide linker replaces the methanone, and the piperazine is absent.
  • Implications : The lack of a piperazine moiety may reduce affinity for serotonin or dopamine receptors, which commonly interact with piperazine derivatives .

Compounds with Pyrimidinyl Piperazine Moieties

a. Ipsapirone ()
  • Structure: Contains a [4-(2-pyrimidinyl)piperazino] group linked to a benzisothiazol-3(2H)-one-1,1-dioxide core.
  • Implications: Ipsapirone is a known 5-HT1A receptor agonist. The target compound’s thiazole core may confer distinct selectivity compared to ipsapirone’s benzisothiazole .
b. (4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]methanone ()
  • Structural Differences: The thiazole ring is replaced by an aminophenyl group.
  • Implications: The amino group could enhance solubility but reduce metabolic stability compared to the fluorophenyl-thiazole motif .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound C₂₀H₁₈FN₅OS 403.45 4-Fluorophenyl, pyrimidinyl piperazine Not reported
[2-(2-Chlorophenyl)...]methanone (6h) C₁₉H₁₇ClN₄OS 392.88 2-Chlorophenyl, pyridyl piperazine 132–135
Compound 9b () C₂₈H₂₃FN₈O₃S 582.60 4-Fluorophenyl, triazole-acetamide 180–182
Ipsapirone () C₁₉H₂₁N₅O₃S₂ 431.53 Benzisothiazole, pyrimidinyl piperazine Not reported

Key Research Findings and Implications

  • Structural Flexibility : Piperazine and thiazole modifications significantly impact bioactivity. For example, ipsapirone’s 5-HT1A agonism suggests the target compound may share neurological targets .
  • Substituent Effects : Fluorophenyl groups enhance metabolic stability compared to chlorophenyl or methoxyphenyl analogs .
  • Synthetic Challenges : Low yields in analogs (e.g., 5% in ) underscore the need for optimized coupling strategies for piperazine-thiazole systems .

Biological Activity

The compound [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H16FNO5S
  • Molecular Weight : 421.5 g/mol
  • IUPAC Name : 2-[4-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy]phenyl]sulfonylacetic acid

The structure of the compound includes a thiazole ring, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological profile.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, it has been shown to exhibit significant inhibitory effects against various viruses, including:

  • HIV : The compound demonstrated an effective inhibition of HIV replication in vitro with an IC50 value of approximately 0.35 μM .
  • Influenza Virus : It showed promising results against influenza strains, indicating its potential as an antiviral agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that it can inhibit cell proliferation in several cancer cell lines:

  • Mechanism of Action : It appears to act by inhibiting cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for cell cycle regulation and transcriptional control in cancer cells .
  • Cell Lines Tested : Notable efficacy was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 0.5 to 1.5 μM.

Study 1: Antiviral Efficacy

In a controlled study focusing on the antiviral activity against HIV, the compound was administered to C8166 cells heavily infected with HIV-1. The results indicated a marked reduction in viral load, supporting the hypothesis that the thiazole-based structure contributes to its antiviral efficacy .

Study 2: Anticancer Activity

A separate study assessed the anticancer effects of the compound on various tumor cell lines. The results demonstrated that at concentrations of 1–10 μM, there was a significant decrease in cell viability across multiple cancer types. This suggests that the compound may serve as a lead for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntiviralHIV0.35
AntiviralInfluenzaNot specified
AnticancerMCF-7 (Breast Cancer)0.5 - 1.5
AnticancerA549 (Lung Cancer)0.5 - 1.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone
Reactant of Route 2
Reactant of Route 2
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.